2-((6-methylpyridin-2-yl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide
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Overview
Description
2-((6-methylpyridin-2-yl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole carboxamides. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-methylpyridin-2-yl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the pyridine moiety: This step might involve the coupling of a 6-methylpyridin-2-amine with the thiazole intermediate using a suitable coupling reagent.
Attachment of the thiophen-2-ylmethyl group: This can be done through nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and pyridine moieties.
Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Biological Probes: Use in studying biological pathways and mechanisms.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals, particularly for targeting specific proteins or pathways.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-((6-methylpyridin-2-yl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Pyridine derivatives: Compounds with pyridine rings and various functional groups.
Carboxamides: Compounds with carboxamide groups attached to different aromatic or heterocyclic systems.
Uniqueness
The uniqueness of 2-((6-methylpyridin-2-yl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide lies in its specific combination of functional groups and ring systems, which might confer unique biological activities or chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-[(6-methylpyridin-2-yl)amino]-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-10-4-2-6-13(17-10)19-15-18-12(9-22-15)14(20)16-8-11-5-3-7-21-11/h2-7,9H,8H2,1H3,(H,16,20)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLZJYSENFECLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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